1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea
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Overview
Description
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is a complex organic compound with a unique structure that includes both sulfonamide and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the thiourea group can form strong hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)thiourea: This compound shares the thiourea group but lacks the sulfonamide group.
N-(3,5-dimethylphenyl)-3-phenylacrylamide: This compound has a similar aromatic structure but different functional groups.
Uniqueness
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is unique due to the presence of both sulfonamide and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its similar counterparts .
Properties
Molecular Formula |
C21H21N3O2S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N3O2S2/c1-15-12-16(2)14-19(13-15)24-28(25,26)20-10-8-18(9-11-20)23-21(27)22-17-6-4-3-5-7-17/h3-14,24H,1-2H3,(H2,22,23,27) |
InChI Key |
CCGOLWLWLUHSGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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